5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid
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Overview
Description
5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid is a compound with the molecular formula C10H22N2O2 It is a derivative of hexanoic acid, featuring an amino group, a methyl group, and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylhexanoic acid with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Valine: An essential amino acid with a similar structure but lacking the isopropylamino group.
Leucine: Another essential amino acid with a similar backbone but different side chain.
Isoleucine: Similar to leucine but with a different arrangement of the side chain.
Uniqueness
5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and related compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C10H22N2O2 |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
5-amino-3-methyl-6-(propan-2-ylamino)hexanoic acid |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)12-6-9(11)4-8(3)5-10(13)14/h7-9,12H,4-6,11H2,1-3H3,(H,13,14) |
InChI Key |
DPPAKUHDLLOUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(CC(C)CC(=O)O)N |
Origin of Product |
United States |
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